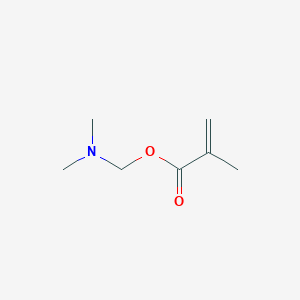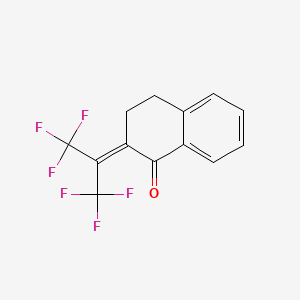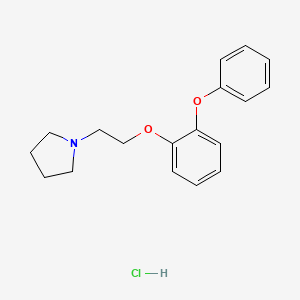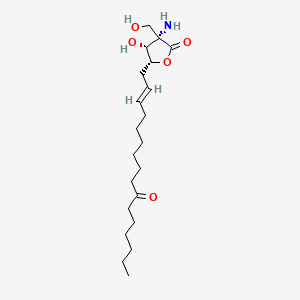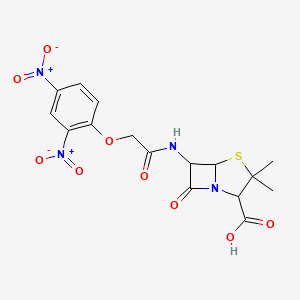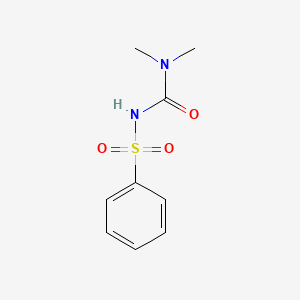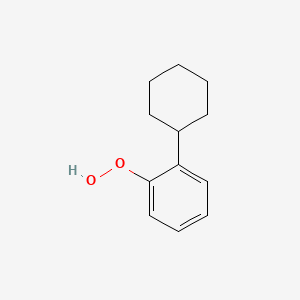
2-Cyclohexylbenzene-1-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexylbenzene-1-peroxol is an organic compound characterized by the presence of a cyclohexyl group attached to a benzene ring, with a peroxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyclohexylbenzene-1-peroxol can be synthesized through the oxidation of cyclohexylbenzene. The process typically involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the selective formation of the peroxide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced catalytic systems can enhance the efficiency of the oxidation process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexylbenzene-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can be further oxidized to form different products.
Reduction: The peroxide group can be reduced to form alcohols or other reduced species.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Formation of cyclohexylbenzene hydroperoxide and other oxidized derivatives.
Reduction: Formation of cyclohexylbenzene alcohols.
Substitution: Formation of substituted cyclohexylbenzene derivatives.
Applications De Recherche Scientifique
2-Cyclohexylbenzene-1-peroxol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclohexylbenzene-1-peroxol involves the formation of reactive oxygen species (ROS) through the decomposition of the peroxide group. These ROS can interact with various molecular targets, leading to oxidative stress and potential biological effects. The pathways involved include the activation of oxidative enzymes and the modulation of redox-sensitive signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylbenzene: Lacks the peroxide group but shares the cyclohexyl and benzene structure.
Cumene Hydroperoxide: Similar peroxide functionality but with an isopropyl group instead of a cyclohexyl group.
Benzyl Hydroperoxide: Contains a benzyl group instead of a cyclohexyl group.
Uniqueness
2-Cyclohexylbenzene-1-peroxol is unique due to the presence of both a cyclohexyl group and a peroxide functional group
Propriétés
Numéro CAS |
30305-71-6 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1-cyclohexyl-2-hydroperoxybenzene |
InChI |
InChI=1S/C12H16O2/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2 |
Clé InChI |
YAQYQIOWYHHPAK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC=CC=C2OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol](/img/structure/B14685570.png)
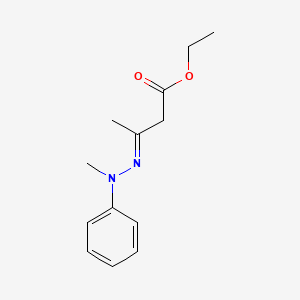
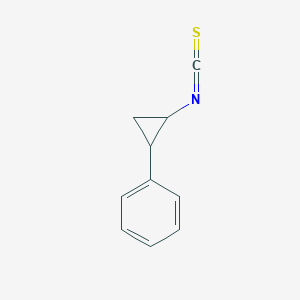
![6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene](/img/structure/B14685597.png)
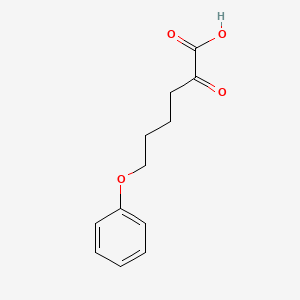
![12a-Methyl-3,4,4a,4b,5,6,9,10,11,12-decahydronaphtho[2,1-f]chromene-2,8-dione](/img/structure/B14685611.png)
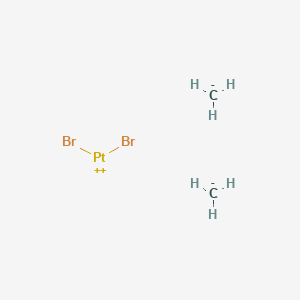
![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14685619.png)
